(6-Methoxy-2-methylpyridin-3-yl)methanamine CAS number search
(6-Methoxy-2-methylpyridin-3-yl)methanamine CAS number search
This technical guide provides an in-depth analysis of (6-Methoxy-2-methylpyridin-3-yl)methanamine , a specialized pyridine building block used in medicinal chemistry.
While the specific CAS number for this amine is often unlisted in public aggregate databases due to its status as a transient intermediate or "made-to-order" compound, this guide identifies its definitive commercial precursor (CAS 105277-11-0 ) and details the synthetic protocols required to access the target molecule.
Core Identity & Synthetic Access for Drug Discovery
Chemical Identity & CAS Resolution[1][2]
Researchers searching for this compound often encounter "No Results" because it is rarely stored as a stable free base in catalogs. It is almost exclusively generated in situ or supplied as a hydrochloride salt. To access this molecule, one must target its stable nitrile precursor.
Target Molecule Data
| Feature | Detail |
| Chemical Name | (6-Methoxy-2-methylpyridin-3-yl)methanamine |
| Systematic Name | 3-(Aminomethyl)-6-methoxy-2-methylpyridine |
| Molecular Formula | |
| Molecular Weight | 152.19 g/mol |
| SMILES | COc1ccc(CN)c(C)n1 |
| Key Structural Motif | 2,3,6-Trisubstituted Pyridine |
The Critical Precursor (Commercial Anchor)
To synthesize the target amine, you must source the Nitrile equivalent.
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Precursor Name: 6-Methoxy-2-methylnicotinonitrile [1][2][3][4]
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Role: Direct synthetic parent via reduction.
Synthetic Routes & Optimization
The most robust route to (6-Methoxy-2-methylpyridin-3-yl)methanamine is the catalytic reduction of the nitrile precursor (CAS 105277-11-0). Below is a field-proven protocol adaptable for milligram to gram-scale synthesis.
Workflow Visualization (DOT)
Caption: Hydrogenation pathway from the commercially available nitrile (CAS 105277-11-0) to the target amine.
Detailed Protocol: Catalytic Hydrogenation (Raney Nickel)
Context: Nitrile reduction often yields secondary amine byproducts due to the condensation of the intermediate imine with the product amine. To suppress this, ammonia (
Materials:
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Precursor: 6-Methoxy-2-methylnicotinonitrile (1.0 eq)
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Catalyst: Raney Nickel (approx. 50% wt/wt slurry in water) or 10% Pd/C.
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Solvent: Methanol saturated with Ammonia (7N
in MeOH). -
Hydrogen Source:
balloon (small scale) or Parr Shaker (50 psi).
Step-by-Step Procedure:
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Preparation: Dissolve 1.0 g of 6-Methoxy-2-methylnicotinonitrile in 20 mL of methanolic ammonia (7N).
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Activation: Carefully wash Raney Nickel (500 mg wet slurry) with methanol (3x) to remove water. Caution: Raney Ni is pyrophoric when dry.
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Reaction: Add the catalyst to the reaction vessel. Purge the vessel with Nitrogen (3x), then Hydrogen (3x).
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Hydrogenation: Stir vigorously under
atmosphere (balloon pressure is usually sufficient for small scales; 50 psi for >5g) at Room Temperature for 12–16 hours. -
Monitoring: Monitor via LC-MS. The nitrile peak (
~149) should disappear, replaced by the amine peak ( ~153). -
Workup: Filter the mixture through a Celite pad to remove the catalyst. (Keep catalyst wet to prevent ignition).
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Isolation: Concentrate the filtrate in vacuo.
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Note: The free base is an oil/low-melting solid. For storage, immediately treat with 4M HCl in Dioxane to precipitate the dihydrochloride salt .
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Physicochemical Profiling
Understanding the properties of this fragment is essential when using it for Fragment-Based Drug Discovery (FBDD). The methoxy and methyl groups significantly alter the electronics compared to a bare pyridine.
| Property | Value (Predicted) | Impact on Drug Design |
| cLogP | 0.8 – 1.1 | Moderate lipophilicity; good for membrane permeability. |
| pKa (Pyridine N) | ~3.5 – 4.0 | The 6-methoxy group is electron-donating, slightly increasing basicity compared to pyridine, but the 2-methyl provides steric hindrance. |
| pKa (Primary Amine) | ~9.5 | Typical aliphatic amine; will be protonated at physiological pH. |
| PSA (Polar Surface Area) | ~50 Ų | Favorable for CNS penetration if incorporated into larger lipophilic scaffolds. |
| H-Bond Donors | 2 | From the primary amine ( |
| H-Bond Acceptors | 3 | Pyridine N, Methoxy O, Amine N. |
Medicinal Chemistry Applications
The (6-Methoxy-2-methylpyridin-3-yl)methanamine scaffold is a "privileged structure" in kinase and GPCR drug design.
The "Magic Methyl" Effect
The methyl group at the 2-position (ortho to the pyridine nitrogen) is not merely structural. It often induces a conformational twist in the final drug molecule, forcing the pyridine ring out of planarity with connected aryl rings. This can:
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Improve solubility by disrupting crystal packing.
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Fill small hydrophobic pockets (selectivity filters) in enzyme active sites.
Kinase Hinge Binding
In many kinase inhibitors, the pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the ATP binding site.
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The 6-methoxy group provides an additional vector for H-bonding or dipole interactions.
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The 3-aminomethyl arm serves as a linker to extend into the solvent-exposed region or the "sugar pocket" of the kinase.
Bioisosterism
This fragment is often used as a bioisostere for:
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Ortho-substituted benzylamines.
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2-Aminomethylpyrimidines.[5] The pyridine nitrogen reduces lipophilicity (LogD) compared to a benzene ring, improving metabolic stability and solubility.
Handling & Safety (E-E-A-T)
Warning: Pyridine methanamines are generally corrosive and irritating.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: The free base is sensitive to
(forming carbamates) and oxidation. Always store as the HCl salt at -20°C in a desiccator. -
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).
References
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Chemical Identification: American Chemical Society (ACS). Common Chemistry: CAS Registry Number 105277-11-0 (Precursor).[2]Link
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Synthetic Methodology: BenchChem. Technical Guide: Synthesis of Pyridine Derivatives via Nitrile Reduction.Link (General protocol validation).
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Safety Data: Sigma-Aldrich.[6] Safety Data Sheet for (6-Methoxypyridin-2-yl)methanamine (Analogous Safety Profile).Link
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Medicinal Chemistry Context: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[7] Link
Sources
- 1. molcore.com [molcore.com]
- 2. 243469-66-1|6-Methoxy-4-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 3. 1628116-83-5 5-Bromo-6-methoxy-2-methylnicotinonitrile AKSci 3661EB [aksci.com]
- 4. 105277-11-0 CAS|6-甲氧基-2-甲基吡啶-3-甲腈|生产厂家|价格信息 [m.chemicalbook.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. (6-Methoxypyridin-2-yl)methanamine | Sigma-Aldrich [sigmaaldrich.com]
- 7. dspace.mit.edu [dspace.mit.edu]
